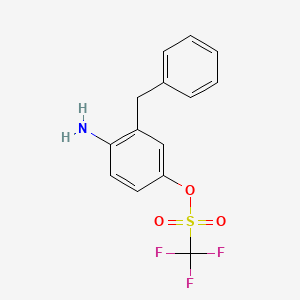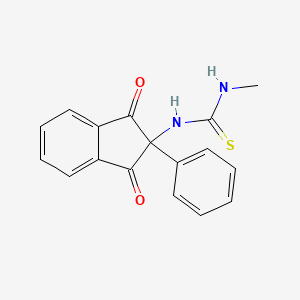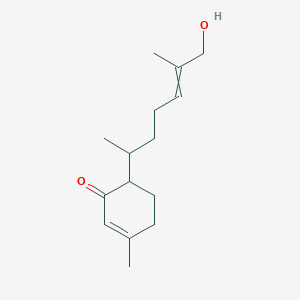
N-Chloro-N-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Chloro-N-methoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring substituted with a chloro group and a methoxy group attached to the nitrogen atom of the amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-methoxybenzamide typically involves the chlorination of N-methoxybenzamide. One common method is the reaction of N-methoxybenzamide with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
N-Chloro-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-N-methoxybenzoic acid.
Reduction: Reduction of the chloro group can yield N-methoxybenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: N-chloro-N-methoxybenzoic acid.
Reduction: N-methoxybenzamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Chloro-N-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Chloro-N-methoxybenzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxybenzamide: Lacks the chloro group, making it less reactive in certain chemical reactions.
N-Chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, affecting its solubility and reactivity.
N-Chloro-N-ethoxybenzamide: Contains an ethoxy group, which can influence its chemical properties and applications.
Uniqueness
N-Chloro-N-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112403-77-7 |
|---|---|
Formule moléculaire |
C8H8ClNO2 |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
N-chloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-12-10(9)8(11)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
AVIKJINWXZGPDE-UHFFFAOYSA-N |
SMILES canonique |
CON(C(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
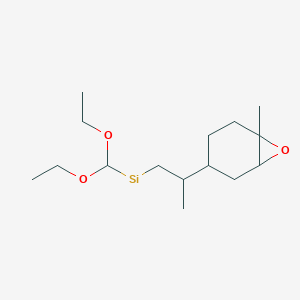
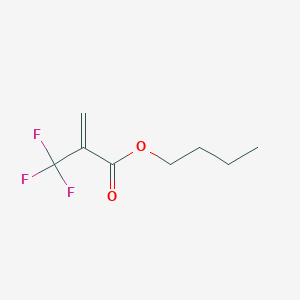
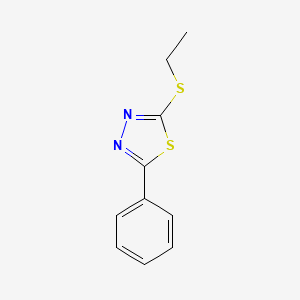
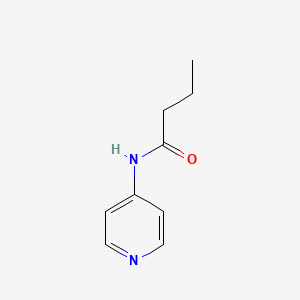
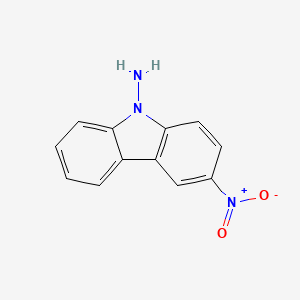
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
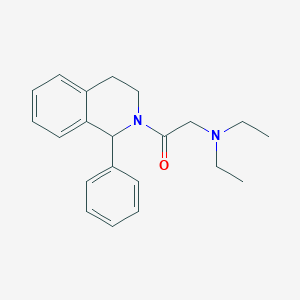
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
